6-Methyl-5H-indeno[1,2-d]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32632783 is a chemical compound with unique properties and applications in various scientific fields. This compound has garnered attention due to its potential uses in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its significance and potential.
Preparation Methods
Industrial Production Methods: Industrial production of MFCD32632783 likely involves large-scale synthesis techniques, including batch and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications. The use of advanced reactors and purification systems is crucial in industrial settings to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions: MFCD32632783 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are fundamental in modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: Common reagents used in reactions involving MFCD32632783 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions, including temperature, solvent, and catalyst, play a significant role in determining the reaction’s outcome.
Major Products Formed: The major products formed from reactions involving MFCD32632783 depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions often result in the replacement of functional groups, leading to new compounds with altered properties.
Scientific Research Applications
MFCD32632783 has a wide range of scientific research applications, making it a valuable compound in various fields.
Chemistry: In chemistry, MFCD32632783 is used as a reagent in organic synthesis, enabling the creation of complex molecules. Its unique reactivity makes it a valuable tool for developing new chemical reactions and pathways.
Biology: In biological research, MFCD32632783 is utilized to study cellular processes and molecular interactions. Its ability to interact with specific biomolecules allows researchers to investigate mechanisms of action and potential therapeutic targets.
Medicine: In medicine, MFCD32632783 shows promise as a potential drug candidate. Its unique properties and reactivity make it suitable for developing new pharmaceuticals and therapeutic agents. Ongoing research aims to explore its efficacy and safety in treating various medical conditions.
Industry: In industrial applications, MFCD32632783 is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in manufacturing processes, contributing to the development of new products and technologies.
Mechanism of Action
The mechanism of action of MFCD32632783 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and reactivity. Understanding the molecular mechanisms underlying its action is crucial for developing new applications and optimizing its use in research and industry.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to MFCD32632783 include those with comparable structures and reactivity. Examples include other organic molecules with similar functional groups and chemical properties.
Uniqueness: MFCD32632783 stands out due to its unique combination of reactivity and stability. Its ability to undergo various chemical reactions while maintaining its structural integrity makes it a valuable compound in scientific research and industrial applications.
Conclusion
MFCD32632783 is a versatile and valuable compound with numerous applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and mechanisms of action can provide valuable insights into its potential uses and significance. Ongoing research and development efforts aim to explore new applications and optimize its use in various fields.
Properties
Molecular Formula |
C12H11N3 |
---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
6-methyl-5H-indeno[1,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C12H11N3/c1-7-3-2-4-9-10(7)5-8-6-14-12(13)15-11(8)9/h2-4,6H,5H2,1H3,(H2,13,14,15) |
InChI Key |
HIHXKYPCFGAZDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC3=CN=C(N=C3C2=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.